(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile
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Overview
Description
(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents and catalysts is optimized to reduce costs and improve efficiency. The process typically includes purification steps such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile apart is its unique combination of a benzothiazole moiety and a cyclohexene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClN3S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C21H18ClN3S/c1-2-25-18-8-3-4-9-19(18)26-20(25)11-10-16-6-5-7-17(21(16)22)12-15(13-23)14-24/h3-4,8-12H,2,5-7H2,1H3/b16-10+,20-11- |
InChI Key |
SNYZZLRHMJQILK-AJAIIZAESA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3Cl)C=C(C#N)C#N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3Cl)C=C(C#N)C#N |
Origin of Product |
United States |
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